
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1h-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with an azetidin-3-yloxy group, a bromine atom, an ethyl group, and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or carbon tetrachloride.
Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group can be introduced via a nucleophilic substitution reaction, where an azetidine derivative reacts with a suitable leaving group on the pyrazole ring.
Alkylation: The ethyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).
Oxidation: Oxidizing agents (e.g., PCC, KMnO4), solvents (e.g., acetone, dichloromethane).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, THF).
Coupling Reactions: Palladium catalysts, boronic acids, and appropriate ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives.
Applications De Recherche Scientifique
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or conductivity.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular processes and pathways.
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules for research purposes.
Mécanisme D'action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The azetidin-3-yloxy group may enhance the compound’s binding affinity or selectivity for its target, while the bromine atom and other substituents can influence its pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-((Azetidin-3-yloxy)methyl)-3-methyl-1,2,4-oxadiazole hydrochloride
- 5-((Azetidin-3-yloxy)methyl)-3-cyclopropyl-1,2,4-oxadiazole hydrochloride
- 5-Azetidin-3-yl-3-methyl-1,2,4-oxadiazole hydrochloride
Uniqueness
5-((Azetidin-3-yloxy)methyl)-4-bromo-1-ethyl-3-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which can confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the azetidin-3-yloxy group can enhance its interaction with biological targets.
Propriétés
Formule moléculaire |
C10H16BrN3O |
|---|---|
Poids moléculaire |
274.16 g/mol |
Nom IUPAC |
5-(azetidin-3-yloxymethyl)-4-bromo-1-ethyl-3-methylpyrazole |
InChI |
InChI=1S/C10H16BrN3O/c1-3-14-9(10(11)7(2)13-14)6-15-8-4-12-5-8/h8,12H,3-6H2,1-2H3 |
Clé InChI |
PRJNWZHMDXQDBJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C(=N1)C)Br)COC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





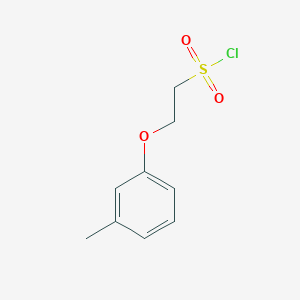
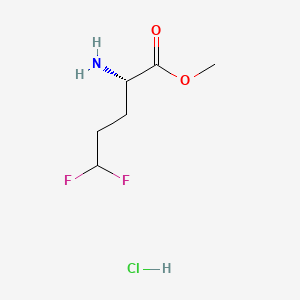
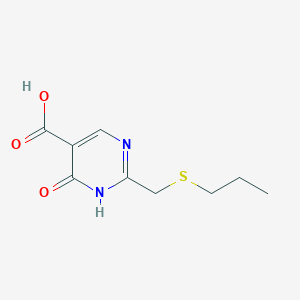

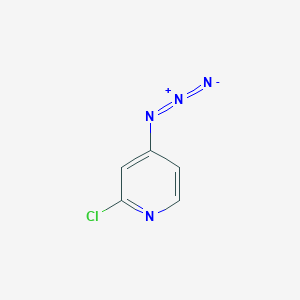

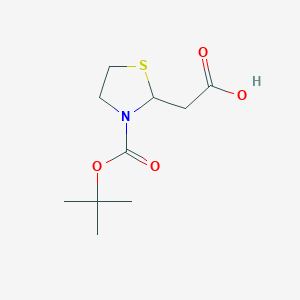
![2-Oxabicyclo[2.2.1]heptan-5-amine](/img/structure/B13636530.png)



